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molecular formula C10H21NO4 B8347532 Tert-butyl 2-(2-(2-hydroxyethoxy)ethylamino)acetate

Tert-butyl 2-(2-(2-hydroxyethoxy)ethylamino)acetate

Cat. No. B8347532
M. Wt: 219.28 g/mol
InChI Key: BYKMHTCPDGIGBK-UHFFFAOYSA-N
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Patent
US09301951B2

Procedure details

2-(2-aminoethoxy)ethanol (11 g, 104.62 mmol, 1.00 equiv) was dissolved in THF (300 mL) and cooled to 0° C. To the stirring solution was added dropwise tert-butyl 2-bromoacetate (20 g, 102.54 mmol, 1.00 equiv) and then triethylamine (15.5 g, 153.18 mmol, 1.50 equiv) dropwise The solution was then stirred for 16 h at room temperature. The solvent was removed and the residue then dissolved in DCM and washed twice with brine, then dried over anhydrous sodium sulfate and solvent removed. The residue was applied onto a silica gel column with dichloromethane/methanol (20:1) as eluent. This resulted in 5.25 g (16%) of the product as a yellow oil. MS (ES, m/z) 220 [M+H]+
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Yield
16%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][O:4][CH2:5][CH2:6][OH:7].Br[CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(N(CC)CC)C>C1COCC1>[OH:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2][NH:1][CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NCCOCCO
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue then dissolved in DCM
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Name
Type
product
Smiles
OCCOCCNCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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